molecular formula C26H22ClNO4 B1264478 marmycin B

marmycin B

Cat. No.: B1264478
M. Wt: 447.9 g/mol
InChI Key: VRJIWWHHNNFQNO-VKZZHREWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

marmycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

1. Antiproliferative Properties and Cellular Activity

Marmycin B, along with its analogues like marmycin A, has been the subject of extensive research due to its antiproliferative properties, particularly against cancer cell lines. Studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines, some even at nanomolar concentrations. Notably, marmycin A does not target the nucleus but accumulates in lysosomes, promoting cell death independently of genome targeting. This sheds light on the biological and therapeutic applications of anthraquinone derivatives and their pathways in cells (Cañeque et al., 2015); (Martin et al., 2007).

2. Synthetic Studies and Analogue Development

Research has also focused on the synthesis of this compound and its analogues. These studies provide insights into the synthetic pathways and methodologies applicable to marmycin A/B. This includes copper-catalysed Ullmann cross-coupling for attaching sugar backbones and Friedel-Crafts glycosylation. These methodologies enable the creation of natural product analogues and structural variations, expanding the potential applications in medicinal chemistry (Cañeque et al., 2016); (Ding et al., 2009).

3. Lysosomal Dysfunction and Cancer Cell Proliferation

Marmycin A, and by extension, this compound, have shown promising results in targeting lysosomal compartments in cancer cells. Artesumycin, a hybrid of marmycin A and artemisinin, demonstrates the potential of using these compounds to initiate and visualize lysosomal dysfunction in human cells, which is significant in inhibiting cancer cell proliferation (Mariani et al., 2016).

Properties

Molecular Formula

C26H22ClNO4

Molecular Weight

447.9 g/mol

IUPAC Name

(1R,21S,22S,23R)-4-chloro-22-hydroxy-11,21,23-trimethyl-24-oxa-20-azahexacyclo[19.3.1.02,19.05,18.07,16.08,13]pentacosa-2,4,7(16),8(13),9,11,14,18-octaene-6,17-dione

InChI

InChI=1S/C26H22ClNO4/c1-11-4-6-14-13(8-11)5-7-15-19(14)24(30)20-17(27)9-16-18-10-26(3,25(31)12(2)32-18)28-22(16)21(20)23(15)29/h4-9,12,18,25,28,31H,10H2,1-3H3/t12-,18-,25-,26+/m1/s1

InChI Key

VRJIWWHHNNFQNO-VKZZHREWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2(C[C@@H](O1)C3=CC(=C4C(=C3N2)C(=O)C5=C(C4=O)C6=C(C=C5)C=C(C=C6)C)Cl)C)O

Canonical SMILES

CC1C(C2(CC(O1)C3=CC(=C4C(=C3N2)C(=O)C5=C(C4=O)C6=C(C=C5)C=C(C=C6)C)Cl)C)O

synonyms

marmycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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